![molecular formula C21H26FNO3 B1261530 3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol
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Overview
Description
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.
Scientific Research Applications
Dopamine Transporter Affinity
Several studies have focused on the affinity of similar compounds to the dopamine transporter (DAT). For instance, a study by Prisinzano et al. (2002) examined a series of piperidine analogs, including 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, for their binding affinity to DAT. They found that certain compounds exhibited subnanomolar affinity for DAT, indicating potential applications in understanding and potentially modulating dopamine-related functions in the brain (Prisinzano et al., 2002).
Styrene Copolymerization
Research by Kharas et al. (2016, 2017) and Hussain et al. (2019) has explored the copolymerization of various compounds, including those with fluorophenyl groups similar to the subject compound. These studies delve into the synthesis and copolymerization of novel compounds with styrene, highlighting their potential in creating new polymeric materials with diverse applications in material science (Kharas et al., 2016), (Kharas et al., 2017), (Hussain et al., 2019).
Serotonin Transporter Modulation
Research on compounds structurally similar to the one has also been directed towards understanding and influencing serotonin transporter (SERT) functions. Boos et al. (2006) synthesized a series of compounds, including 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, and explored their affinity for the serotonin transporter. This research could have implications for the development of novel pharmacotherapeutic agents for conditions related to serotonin dysfunction (Boos et al., 2006).
Anti-Leukemia Activity
A study by Yang et al. (2009) investigated the synthesis and anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides. They explored the potential bioactivity of these compounds against leukemia, indicating the relevance of similar compounds in cancer research (Yang et al., 2009).
properties
Product Name |
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol |
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Molecular Formula |
C21H26FNO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1 |
InChI Key |
DVDGOKMQDYFKFY-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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